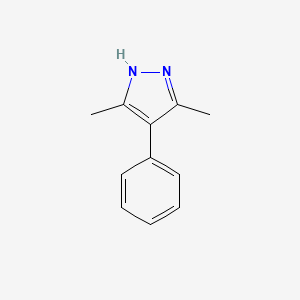
3,5-diméthyl-4-phényl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-4-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-4-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés du pyrazole
Les dérivés du pyrazole, y compris le 3,5-diméthyl-4-phényl-1H-pyrazole, sont largement utilisés dans la synthèse de divers composés chimiques . Ils servent d'élément central dans divers secteurs de l'industrie chimique, notamment la médecine et l'agriculture .
Agent antituberculeux
Les pyrazoles ont été trouvés pour présenter une activité antituberculeuse . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments antituberculeux.
Agent antimicrobien et antifongique
Les pyrazoles, y compris le this compound, ont montré des activités antimicrobiennes et antifongiques . Cela suggère leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens et antifongiques.
Agent anti-inflammatoire
Les pyrazoles sont connus pour leurs propriétés anti-inflammatoires . Par conséquent, le this compound pourrait être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Agent anticancéreux
Les pyrazoles ont été trouvés pour présenter une activité anticancéreuse . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux.
Agent antidiabétique
Les pyrazoles, y compris le this compound, ont montré des activités antidiabétiques . Cela suggère leur utilisation potentielle dans le développement de nouveaux agents antidiabétiques.
Agent antileishmanien et antimalarien
Les composés contenant du pyrazole, y compris le this compound, sont connus pour leurs puissantes activités antileishmaniennes et antimalariennes . Ils pourraient être considérés comme des pharmacophores potentiels pour la préparation d'agents antileishmaniens et antimalariens sûrs et efficaces .
Préparation de complexes ligaturés au pyrazolato
Le this compound est couramment utilisé comme réactif pour la préparation de complexes ligaturés au pyrazolato . Ces complexes ont diverses applications en chimie de coordination .
Mécanisme D'action
Target of Action
The primary targets of 3,5-dimethyl-4-phenyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
3,5-dimethyl-4-phenyl-1H-pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound has been found to display superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . This interaction results in the suppression of the disease-causing organisms, thereby alleviating the symptoms of the diseases they cause .
Biochemical Pathways
It is known that the compound affects the life cycle of the disease-causing organisms, inhibiting their growth and proliferation . This disruption of the life cycle leads to a decrease in the number of disease-causing organisms, thereby reducing the severity of the diseases they cause .
Pharmacokinetics
It is known that the compound has good bioavailability, as evidenced by its potent antileishmanial and antimalarial activities .
Result of Action
The result of the action of 3,5-dimethyl-4-phenyl-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Action Environment
The action of 3,5-dimethyl-4-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Furthermore, the stability of the compound can be affected by factors such as temperature and pH . .
Safety and Hazards
Orientations Futures
Pyrazoles, including 3,5-dimethyl-4-phenyl-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which may influence their reactivity .
Propriétés
IUPAC Name |
3,5-dimethyl-4-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZVPARPDWOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
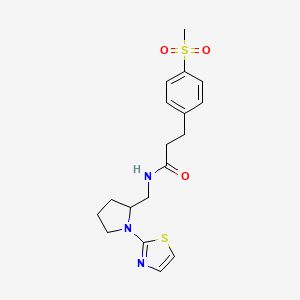
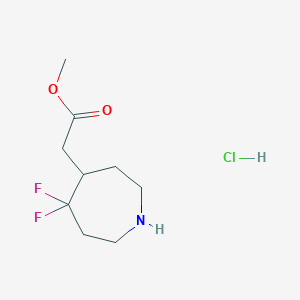
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)
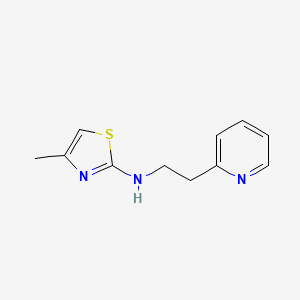
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)
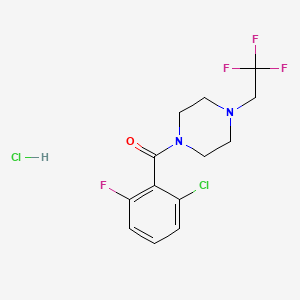
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)
